(2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide
Overview
Description
(2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its diverse biological activities, and a propoxyphenyl group, which can influence its chemical properties and reactivity.
Mechanism of Action
The compound has been found to exhibit balanced functions with effective, uncompetitive, and selective inhibition against AChE . It also shows good copper chelation, Aβ1-42 aggregation inhibition, and disaggregation activities . Furthermore, it has shown low toxicity and is capable of impeding loss of cell viability elicited by H2O2 neurotoxicity in SHSY-5Y cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Methylsulfonyl Group: The benzothiazole intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Formation of the Propoxyphenyl Group: The propoxyphenyl group can be introduced via a Suzuki coupling reaction between a boronic acid derivative of the propoxyphenyl group and a halogenated benzothiazole intermediate.
Final Coupling: The final step involves coupling the benzothiazole derivative with an appropriate acrylamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine in acetic acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Investigating its effects on various biological pathways and its potential as a probe for studying enzyme functions.
Medicine: Exploring its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy, such as cancer or neurodegenerative diseases.
Industry: Potential use as a precursor for the synthesis of advanced materials or as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar biological activities.
Sulfonyl Derivatives: Compounds like sulfonylureas and sulfonamides, which contain the sulfonyl group, are known for their medicinal properties.
Uniqueness
(2E)-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-3-(4-propoxyphenyl)prop-2-enamide is unique due to the combination of its benzothiazole core, methylsulfonyl group, and propoxyphenyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(4-propoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-3-12-26-15-7-4-14(5-8-15)6-11-19(23)22-20-21-17-10-9-16(28(2,24)25)13-18(17)27-20/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)/b11-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLBRKKBBPUMIN-IZZDOVSWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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